3-(naphthalen-1-yl)azetidine hydrochloride
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Overview
Description
3-(naphthalen-1-yl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the naphthalene moiety in its structure adds to its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for 3-(naphthalen-1-yl)azetidine hydrochloride are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-(naphthalen-1-yl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(naphthalen-1-yl)azetidine hydrochloride has been studied for its potential neuroprotective effects. Research has shown that it can protect against brain ischaemia/reperfusion injury by inhibiting apoptotic damage, modulating inflammation, scavenging free radicals, ameliorating oxidative stress, and improving energy metabolism in the brain . These properties make it a promising candidate for the development of therapies for neurodegenerative diseases and other conditions involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 3-(naphthalen-1-yl)azetidine hydrochloride involves several molecular targets and pathways. It has been shown to upregulate the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, increase levels of glutathione (GSH), and enhance mitochondrial ATP production . Additionally, it downregulates the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and matrix metalloproteinase-3 (MMP-3) . These actions collectively contribute to its neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride: This compound has similar neuroprotective properties and has been studied for its effects on brain ischaemia/reperfusion injury.
Azetidine-3-carboxylic acid: Another azetidine derivative, known for its use in the synthesis of various pharmaceuticals and as a building block in organic synthesis.
Uniqueness
3-(naphthalen-1-yl)azetidine hydrochloride is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and biological properties. Its ability to modulate multiple pathways involved in oxidative stress and inflammation sets it apart from other azetidine derivatives.
Properties
CAS No. |
7606-37-3 |
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Molecular Formula |
C13H14ClN |
Molecular Weight |
219.71 g/mol |
IUPAC Name |
3-naphthalen-1-ylazetidine;hydrochloride |
InChI |
InChI=1S/C13H13N.ClH/c1-2-6-12-10(4-1)5-3-7-13(12)11-8-14-9-11;/h1-7,11,14H,8-9H2;1H |
InChI Key |
BOYNMFPGGNYUGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=CC3=CC=CC=C32.Cl |
Purity |
95 |
Origin of Product |
United States |
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